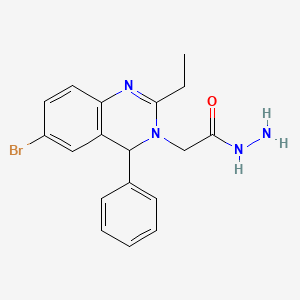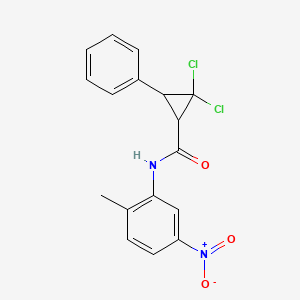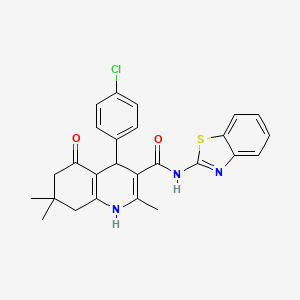![molecular formula C11H16BrNOS B5018193 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research applications due to its unique properties and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and protect neurons from oxidative stress. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure and potential therapeutic benefits. However, the compound is relatively complex to synthesize and may require specialized equipment and expertise. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several potential future directions for research on 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine. One possible direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer, fungal, and viral infections. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesis Methods
The synthesis of 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine involves the reaction of 5-bromo-2-thiophenemethanol with 2,6-dimethylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification using column chromatography.
Scientific Research Applications
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anticancer, antifungal, and antiviral activities. The compound is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-8-5-13(6-9(2)14-8)7-10-3-4-11(12)15-10/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIJWXJKGEVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)
![3-(2-fluorophenyl)-5-(2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5018117.png)

![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5018146.png)


![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)
![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5018183.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5018188.png)



![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)